molecular formula C18H18ClNO4 B4401755 [4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate

[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate

Cat. No.: B4401755
M. Wt: 347.8 g/mol
InChI Key: WTXZONLTGIOWHJ-UHFFFAOYSA-N
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Description

[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with a suitable carbonylating agent to form the intermediate compound. This intermediate is then reacted with phenyl propionate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency. The industrial process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic structure allows for substitution reactions, where different substituents can replace existing groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aromatic amides and esters with comparable structures, such as:

  • 4-{[(4-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate
  • 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl butyrate

Uniqueness

What sets [4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications that require precise chemical properties.

Properties

IUPAC Name

[4-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-4-17(21)24-13-7-5-12(6-8-13)18(22)20-15-9-11(2)14(19)10-16(15)23-3/h5-10H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXZONLTGIOWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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